4-Chloro-2-(trifluoromethoxy)benzaldehyde
Overview
Description
4-Chloro-2-(trifluoromethoxy)benzaldehyde is a chemical compound with the molecular formula C8H4ClF3O2 . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a chloro group at the 4th position and a trifluoromethoxy group at the 2nd position . The compound also contains an aldehyde group attached to the benzene ring .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 224.57 . The compound is stored in an inert atmosphere at a temperature between 2-8°C .Scientific Research Applications
Synthesis and Optical Properties Enhancement
4-Chloro-2-(trifluoromethoxy)benzaldehyde has been utilized in the synthesis of various organic compounds, demonstrating its importance in enhancing the optical properties of materials. For instance, its derivatives have been employed in the preparation of aluminum and zinc complexes, showcasing improved thermal stability, solubility in common organic solvents, and photoluminescence properties. These complexes emit blue-green light with photoluminescence maxima that are red-shifted compared to reference complexes, highlighting their potential in optical applications (Barberis & Mikroyannidis, 2006).
Catalysis and Chemical Transformations
The compound has also found applications in catalytic processes, such as in the Pd-catalyzed ortho C-H hydroxylation of benzaldehydes, where it facilitates the introduction of hydroxyl groups adjacent to the aldehyde function, significantly impacting synthetic chemistry by providing a method to selectively functionalize benzaldehydes (Chen, Ozturk, & Sorensen, 2017).
Nucleophilic Trifluoromethoxylation
Furthermore, it serves as a critical intermediate in the nucleophilic trifluoromethoxylation reactions. The creation of an isolable pyridinium trifluoromethoxide salt from its interaction with 4-dimethylaminopyridine and 2,4-dinitro(trifluoromethoxy)benzene underlines its utility in forming trifluoromethyl ethers, a class of compounds with significant pharmacological interest (Duran-Camacho, Ferguson, Kampf, Bland, & Sanford, 2021).
Synthesis of Trifluoromethoxylated Aromatic Compounds
Its role extends to facilitating the synthesis of trifluoromethoxylated aromatic compounds, which are challenging to produce due to the reactivity of the trifluoromethoxy group. A user-friendly protocol involving 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one (Togni reagent II) highlights the compound's contribution to expanding the toolbox for synthesizing molecules with desired pharmacological and biological properties (Feng & Ngai, 2016).
Advanced Material Development
In material science, this compound derivatives have been utilized in developing advanced materials such as sulfated Ti-SBA-15 catalysts for the oxidation of benzyl alcohol to benzaldehyde. This showcases the compound's utility in enhancing the catalytic efficiency and selectivity of processes relevant to the chemical, agrochemical, and pharmaceutical industries (Sharma, Soni, & Dalai, 2012).
Safety and Hazards
The compound is classified as hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using the compound only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
4-chloro-2-(trifluoromethoxy)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3O2/c9-6-2-1-5(4-13)7(3-6)14-8(10,11)12/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SONFEJGLHKNKEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)OC(F)(F)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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